An In-depth Technical Guide to the Spectroscopic Characterization of (1R)-1-cyclohexylethan-1-ol
An In-depth Technical Guide to the Spectroscopic Characterization of (1R)-1-cyclohexylethan-1-ol
Prepared by a Senior Application Scientist
Abstract
(1R)-1-cyclohexylethan-1-ol is a chiral secondary alcohol that serves as a pivotal building block in asymmetric synthesis and pharmaceutical development.[1] Its stereochemical purity is paramount for its application in producing enantiomerically pure target molecules, making rigorous structural confirmation essential.[1] This technical guide provides a comprehensive analysis of the core spectroscopic techniques used to elucidate and verify the structure of (1R)-1-cyclohexylethan-1-ol. We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights for researchers, scientists, and drug development professionals. Every protocol is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity.
Molecular Structure and Stereochemistry
(1R)-1-cyclohexylethan-1-ol, with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol , possesses a single chiral center at the carbinol carbon (C1).[2][3] The "(1R)" designation defines the absolute configuration at this stereocenter. While standard spectroscopic techniques like NMR, IR, and MS confirm the molecular connectivity, they do not differentiate between enantiomers. Chiroptical methods such as optical rotation measurement or chiral chromatography are required for absolute stereochemical assignment.[1] For the purpose of this guide, the spectroscopic data presented is for the defined molecular structure, which is identical for either the (R) or (S) enantiomer.
For clarity in spectral assignments, the following IUPAC numbering scheme will be used throughout this guide:
Caption: IUPAC numbering for (1R)-1-cyclohexylethan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (1R)-1-cyclohexylethan-1-ol, ¹H and ¹³C NMR provide unambiguous evidence of its structural integrity.
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy.
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Sample Preparation: Dissolve approximately 5-10 mg of (1R)-1-cyclohexylethan-1-ol in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as residual solvent signals can interfere with the analyte's spectrum.[4]
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). Modern spectrometers can also lock onto the deuterium signal of the solvent, making an internal standard optional but still recommended for highest accuracy.
-
Instrument Setup: Acquire spectra on a spectrometer with a minimum field strength of 300 MHz for ¹H NMR to ensure adequate signal dispersion.
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¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon environment.[5]
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).
Due to the chair-like conformations of the cyclohexane ring, the axial and equatorial protons are chemically non-equivalent. At room temperature, rapid chair-flipping often leads to averaged, broad signals for the cyclohexane protons.[6]
Table 1: Summary of ¹H NMR Spectral Data for 1-Cyclohexylethanol
| Assigned Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale for Assignment |
|---|---|---|---|---|
| Hₐ (OH) | ~1.5 - 2.5 | Broad Singlet | 1H | The chemical shift of hydroxyl protons is variable and depends on concentration and solvent. The signal is typically broad due to hydrogen bonding and chemical exchange. |
| H₁ | ~3.5 - 3.7 | Quartet (q) | 1H | This proton is on the carbinol carbon, deshielded by the adjacent electronegative oxygen atom. It is split into a quartet by the three neighboring protons of the methyl group (H₂). |
| H₂ | ~1.1 - 1.2 | Doublet (d) | 3H | These methyl protons are coupled to the single proton on C1, resulting in a doublet. |
| H₃ | ~1.6 - 1.9 | Multiplet (m) | 1H | This proton is on the tertiary carbon of the cyclohexane ring, adjacent to the stereocenter. |
| H₄, H₅, H₆, H₇, H₈ | ~0.9 - 1.8 | Multiplet (m) | 10H | These ten protons on the cyclohexane ring have overlapping signals and appear as a complex multiplet in the aliphatic region. Their exact shifts depend on their axial/equatorial positions. |
Diagram 1: Key proton environments in ¹H NMR.
¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum shows six distinct signals, corresponding to the six chemically non-equivalent carbon environments in the molecule.
Table 2: Summary of ¹³C NMR Spectral Data for 1-Cyclohexylethanol
| Assigned Carbon | Chemical Shift (δ, ppm) (Predicted) | Rationale for Assignment |
|---|---|---|
| C1 | ~75 | The carbinol carbon is significantly deshielded by the attached oxygen atom, resulting in a downfield shift.[7] |
| C3 | ~46 | This tertiary carbon is the point of attachment for the ethyl-ol group and is the most downfield of the cyclohexane carbons. |
| C2 | ~22 | The methyl carbon, being a primary alkyl carbon, appears in the upfield region. |
| C4, C8 | ~26.5 | Due to symmetry relative to the substituent, these two CH₂ carbons are chemically equivalent. |
| C5, C7 | ~26.2 | These two CH₂ carbons are also equivalent. |
| C6 | ~25.9 | This CH₂ carbon is furthest from the substituent. |
Diagram 2: Unique carbon environments of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Experimental Protocol: IR Data Acquisition
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Sample Preparation: For a liquid sample like (1R)-1-cyclohexylethan-1-ol, the simplest method is to acquire the spectrum "neat". A drop of the neat liquid is placed between two salt (NaCl or KBr) plates.
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Background Scan: A background spectrum of the empty spectrometer is run to account for atmospheric CO₂ and water vapor.
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Sample Scan: The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
IR Spectral Data & Interpretation
The IR spectrum of (1R)-1-cyclohexylethan-1-ol is dominated by absorptions characteristic of an alcohol and an aliphatic hydrocarbon.
Table 3: Summary of Key IR Absorptions for 1-Cyclohexylethanol
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Interpretation |
|---|---|---|---|
| ~3350 | O-H stretch | Strong, Broad | The broadness of this peak is a hallmark of hydrogen-bonded hydroxyl groups in alcohols. |
| 2925, 2853 | C(sp³)-H stretch | Strong | These strong absorptions are characteristic of C-H stretching in the cyclohexane and methyl groups. |
| ~1450 | C-H bend | Medium | Corresponds to the scissoring and bending vibrations of the CH₂ and CH₃ groups. |
| ~1080 | C-O stretch | Strong | This strong absorption is indicative of the C-O single bond in a secondary alcohol. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern gives valuable clues about the molecule's structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS), which separates the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method. The sample is bombarded with high-energy electrons (~70 eV), causing it to ionize and fragment.
-
Detection: The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.
MS Spectral Data & Interpretation
The mass spectrum of 1-cyclohexylethanol shows a molecular ion (M⁺) peak and several characteristic fragment ions. The molecular ion peak may be weak or absent in alcohols due to the ease of fragmentation.
Table 4: Major Fragment Ions in the Mass Spectrum of 1-Cyclohexylethanol
| m/z Value | Proposed Fragment Ion | Proposed Loss from M⁺ | Interpretation |
|---|---|---|---|
| 128 | [C₈H₁₆O]⁺ | - | Molecular Ion (M⁺) |
| 110 | [C₈H₁₄]⁺ | H₂O | Loss of a water molecule (dehydration), a common fragmentation pathway for alcohols. |
| 83 | [C₆H₁₁]⁺ | •CH(OH)CH₃ | Loss of the hydroxyethyl radical. |
| 55 | [C₄H₇]⁺ | - | A common fragment from the cyclohexane ring. |
| 45 | [CH(OH)CH₃]⁺ | •C₆H₁₁ | Alpha-cleavage, breaking the bond between C1 and C3, resulting in a resonance-stabilized oxonium ion. This is often the base peak. |
Diagram 3: Primary fragmentation pathways of 1-cyclohexylethanol.
Conclusion
The collective application of NMR, IR, and MS provides a robust and comprehensive characterization of (1R)-1-cyclohexylethan-1-ol. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key alcohol functional group, and mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns. Together, these techniques form an essential quality control and structural verification workflow for any research or development professional utilizing this important chiral building block.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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chemistNATE. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10290808, (alphaR)-alpha-Methylcyclohexanemethanol. Retrieved January 23, 2026, from [Link].
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National Institute of Standards and Technology. (n.d.). 1-Cyclohexylethanol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 23, 2026, from [Link]
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LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern. Retrieved January 23, 2026, from [Link]
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